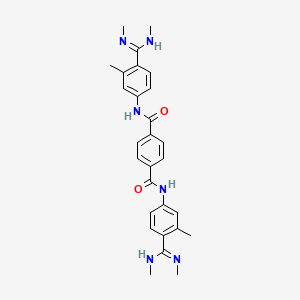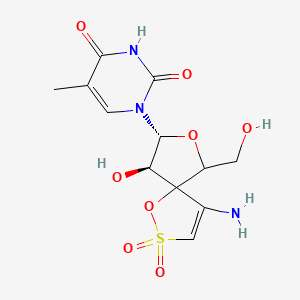
(1-(beta-D-Xylofuranosyl)thymine)-3'-spiro-5-(4-amino-1,2-oxathiole2,2-dioxide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(beta-D-Xylofuranosyl)thymine)-3’-spiro-5-(4-amino-1,2-oxathiole2,2-dioxide) is a synthetic compound that combines a nucleoside analog with a spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-(beta-D-Xylofuranosyl)thymine)-3’-spiro-5-(4-amino-1,2-oxathiole2,2-dioxide) typically involves multiple steps:
Nucleoside Synthesis: The beta-D-Xylofuranosyl thymine moiety can be synthesized through glycosylation reactions involving thymine and a suitable xylose derivative.
Spirocyclic Formation: The spirocyclic structure is introduced through a cyclization reaction, often involving a thiol and an appropriate oxidizing agent to form the oxathiole dioxide ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesizers and high-throughput screening techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the oxathiole ring.
Reduction: Reduction reactions could target the oxathiole dioxide moiety, potentially converting it to a simpler thiol.
Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols.
Applications De Recherche Scientifique
Chemistry
The compound can be used as a building block in the synthesis of more complex molecules, particularly those with spirocyclic structures.
Biology
In biological research, the nucleoside analog component may be of interest for studying DNA and RNA interactions.
Medicine
Potential medicinal applications include antiviral and anticancer research, where nucleoside analogs are often explored for their ability to interfere with nucleic acid synthesis.
Industry
In the industrial sector, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
Mécanisme D'action
The mechanism of action would depend on the specific biological or chemical context. In medicinal applications, the nucleoside analog might inhibit nucleic acid synthesis by incorporating into DNA or RNA and causing chain termination. The spirocyclic structure could also interact with specific enzymes or receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1-(beta-D-Xylofuranosyl)cytosine): Another nucleoside analog with potential antiviral properties.
(1-(beta-D-Xylofuranosyl)adenine): Known for its role in antiviral and anticancer research.
(1-(beta-D-Xylofuranosyl)guanine): Studied for its effects on nucleic acid synthesis.
Uniqueness
The uniqueness of (1-(beta-D-Xylofuranosyl)thymine)-3’-spiro-5-(4-amino-1,2-oxathiole2,2-dioxide) lies in its combination of a nucleoside analog with a spirocyclic structure, which may confer unique biological and chemical properties not found in simpler nucleoside analogs.
Propriétés
Formule moléculaire |
C12H15N3O8S |
|---|---|
Poids moléculaire |
361.33 g/mol |
Nom IUPAC |
1-[(8R,9R)-4-amino-9-hydroxy-6-(hydroxymethyl)-2,2-dioxo-1,7-dioxa-2λ6-thiaspiro[4.4]non-3-en-8-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C12H15N3O8S/c1-5-2-15(11(19)14-9(5)18)10-8(17)12(7(3-16)22-10)6(13)4-24(20,21)23-12/h2,4,7-8,10,16-17H,3,13H2,1H3,(H,14,18,19)/t7?,8-,10+,12?/m0/s1 |
Clé InChI |
LFLRCVNDBZSHNA-QCAPBZRYSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C3(C(O2)CO)C(=CS(=O)(=O)O3)N)O |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2C(C3(C(O2)CO)C(=CS(=O)(=O)O3)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



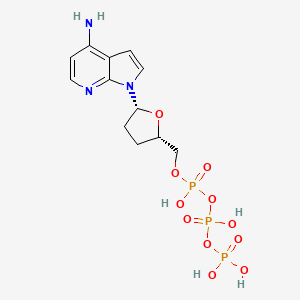
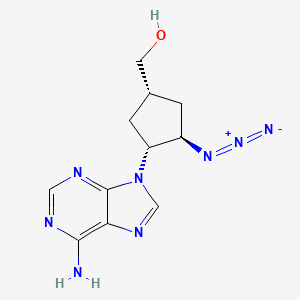
![2-cyclopropyl-10-oxo-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaene-7-carbonitrile](/img/structure/B12790354.png)
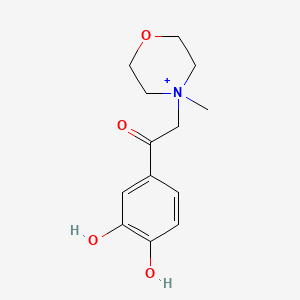

![{4-[Bis(2-hydroxyethyl)amino]phenyl}(phenyl)acetonitrile](/img/structure/B12790368.png)
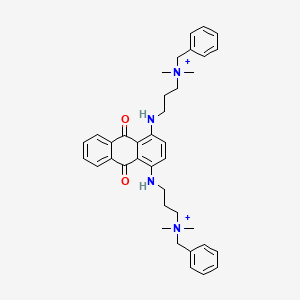
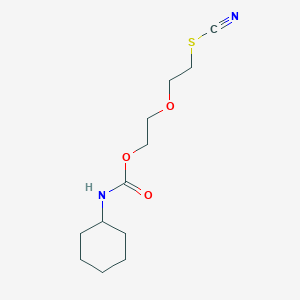

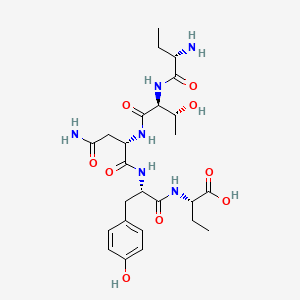
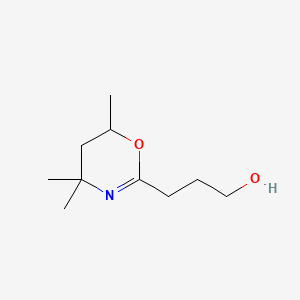
![2,3,6-Naphthalenetrisulfonic acid, 8,8'-[carbonylbis[imino(5-methoxy-2-methyl-4,1-phenylene)azo]]bis-, hexasodium salt](/img/structure/B12790420.png)
